molecular formula C13H17NO6 B11718818 Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate

Cat. No.: B11718818
M. Wt: 283.28 g/mol
InChI Key: VKGCEHUYFUTXRF-UHFFFAOYSA-N
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Description

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate is an organic compound with the molecular formula C13H17NO6 and a molecular weight of 283.284 g/mol It is a derivative of benzoic acid and is characterized by the presence of three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.

    Step 2: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with methylamine to form the corresponding amide.

    Step 3: Finally, the amide is esterified with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can be compared with other similar compounds, such as:

    Methyl 3,4,5-trimethoxybenzoate: This compound is closely related and shares similar structural features but lacks the amino group.

    3,4,5-Trimethoxybenzamide: Another related compound with similar biological activities but different functional groups.

    Gallic acid derivatives: These compounds are naturally occurring and have similar antioxidant properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]acetate

InChI

InChI=1S/C13H17NO6/c1-17-9-5-8(6-10(18-2)12(9)20-4)13(16)14-7-11(15)19-3/h5-6H,7H2,1-4H3,(H,14,16)

InChI Key

VKGCEHUYFUTXRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)OC

Origin of Product

United States

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